molecular formula C19H23Cl2N3OS2 B2585233 2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1329953-78-7

2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2585233
CAS No.: 1329953-78-7
M. Wt: 444.43
InChI Key: KWEKCYCVDAPRDD-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a structurally complex compound featuring a benzothiazole core substituted with a methyl group at the 4-position, a 5-chlorothiophen-2-yl moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The chlorothiophene group may contribute to electron-deficient aromatic interactions, while the dimethylamino group likely improves aqueous solubility and bioavailability .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS2.ClH/c1-13-6-4-7-15-18(13)21-19(26-15)23(11-5-10-22(2)3)17(24)12-14-8-9-16(20)25-14;/h4,6-9H,5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKCYCVDAPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CC3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Yield: Electron-withdrawing groups (e.g., nitro in 12–13) correlate with lower yields (53–58%), likely due to steric or electronic hindrance during synthesis. The target compound’s dimethylaminopropyl group may improve solubility but complicate purification.
  • Melting Points: Aromatic substituents (e.g., indole in 10) increase melting points (>200°C), suggesting stronger intermolecular interactions.

Functional Implications

  • Bioavailability: The dimethylaminopropyl group in the target compound may enhance water solubility compared to the methoxyphenyl (compound 9) or fluorophenyl (compound 12) groups, which are more lipophilic.
  • Electron-Deficient Moieties: The 5-chlorothiophen-2-yl group mirrors the nitro-furyl (compounds 12–13) and chlorobenzylidene (compound 9) groups, which are known to engage in charge-transfer interactions with biological targets.

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